molecular formula C12H10F2O2 B11886044 1-(Difluoromethoxy)naphthalene-8-methanol

1-(Difluoromethoxy)naphthalene-8-methanol

Cat. No.: B11886044
M. Wt: 224.20 g/mol
InChI Key: UCGNDBHWSXPNJD-UHFFFAOYSA-N
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Description

Significance of the Difluoromethoxy Moiety in Chemical Science

The introduction of fluorine atoms into organic molecules is a leading strategy in modern drug design to modulate a compound's physicochemical and biological properties. h1.coalfa-chemistry.com The difluoromethoxy group (-OCF₂H) is a fluorinated motif that has garnered increasing attention for its unique characteristics that can profoundly influence a molecule's behavior. nih.gov

One of the key features of the difluoromethoxy group is its ability to serve as a "lipophilic hydrogen bond donor". researchgate.netacs.orgscilit.com The highly polarized C-H bond in the -CF₂H moiety can act as a competent hydrogen bond donor, a unique trait among polyfluorinated groups. rsc.org This allows it to mimic the hydrogen bonding capabilities of polar functional groups like hydroxyls (-OH), thiols (-SH), or amines (-NH₂), which are crucial for molecular recognition and binding to biological targets. acs.orgrsc.org Studies have shown that the difluoromethyl group's hydrogen bond donor capacity is on a scale similar to that of thiophenol and aniline. acs.orgsemanticscholar.org

Role of Naphthalene (B1677914) Scaffolds in Molecular Design and Biological Activity

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile and privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its rigid, planar structure and lipophilic nature make it an excellent core for constructing molecules that can interact with a wide array of biological targets. The naphthalene framework is present in numerous natural products, and its derivatives have been extensively explored for therapeutic applications. nih.govresearchgate.net

The broad spectrum of biological activities associated with naphthalene derivatives is remarkable, encompassing antimicrobial, anti-inflammatory, antiviral, anticancer, antihypertensive, and antidiabetic properties, among others. nih.govekb.egthieme-connect.com The cytotoxic nature of some naphthalene metabolites, such as epoxides and naphthoquinones, is due to their ability to covalently interact with cellular proteins, influencing various biochemical pathways. nih.govijpsjournal.com

The clinical significance of the naphthalene scaffold is underscored by the number of FDA-approved drugs that incorporate this moiety. These drugs span a wide range of therapeutic classes, demonstrating the adaptability of the naphthalene core for diverse structural modifications and targeted biological effects. nih.govekb.eg

Drug NameTherapeutic ClassBiological Activity/Target
NafcillinAntibioticInhibits bacterial cell wall synthesis. ijpsjournal.com
TerbinafineAntifungalInhibits squalene (B77637) epoxidase. ijpsjournal.com
NaproxenAnti-inflammatory (NSAID)Inhibits COX-1 and COX-2 enzymes. ekb.eg
PropranololBeta-blockerBlocks beta-adrenergic receptors. ekb.eg
DuloxetineAntidepressant (SNRI)Inhibits serotonin (B10506) and norepinephrine (B1679862) reuptake. ekb.eg
BedaquilineAntitubercularInhibits mycobacterial ATP synthase. ijpsjournal.com
NabumetoneAnti-inflammatory (NSAID)Inhibits COX-2 enzymes. ekb.eg

Overview of Current Research Trajectories for 1-(Difluoromethoxy)naphthalene-8-methanol

While extensive public research specifically detailing the synthesis and application of this compound is limited, its molecular structure suggests it is a promising building block for advanced organic synthesis and medicinal chemistry. The compound's value lies in the unique combination of the property-modulating difluoromethoxy group and the biologically active naphthalene scaffold, further functionalized with a reactive methanol (B129727) group.

Current and future research trajectories for this compound are likely to be focused on its use as a key intermediate in the synthesis of novel, complex molecules. The presence of the methanol group at the 8-position of the naphthalene ring provides a convenient handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

Given the properties of its constituent parts, research involving this compound is anticipated to explore:

Synthesis of Novel Drug Candidates: Leveraging the naphthalene core's proven track record in bioactive compounds and the difluoromethoxy group's ability to enhance pharmacokinetic properties, researchers can synthesize new libraries of compounds for screening against various diseases, including cancer, infectious diseases, and inflammatory conditions.

Development of Molecular Probes: The naphthalene moiety is known for its fluorescent properties. Derivatives of this compound could be developed as fluorescent probes for biological imaging and sensing applications, with the difluoromethoxy group potentially fine-tuning the photophysical properties.

Materials Science Applications: Naphthalene derivatives are used in the development of organic electronic materials. The specific substitution pattern and the presence of the polar difluoromethoxy and methanol groups could lead to novel materials with interesting self-assembly, optical, or electronic properties.

The compound represents a convergence of established and modern concepts in molecular design, offering a platform for creating next-generation pharmaceuticals and functional materials.

Data Tables

Physicochemical Properties of this compound

PropertyValue (Predicted)Reference
Molecular FormulaC₁₂H₁₀F₂O₂ chembk.com
Molar Mass224.2 g/mol chembk.com
Density1.298 ± 0.06 g/cm³ chembk.com
Boiling Point353.0 ± 37.0 °C chembk.com
pKa14.05 ± 0.10 chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

[8-(difluoromethoxy)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H10F2O2/c13-12(14)16-10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12,15H,7H2

InChI Key

UCGNDBHWSXPNJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)OC(F)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for Introducing the Difluoromethoxy Group

The incorporation of a difluoromethoxy (-OCF₂H) group onto an aromatic ring, such as naphthalene (B1677914), is a key step in the synthesis of the target compound. This moiety is valued in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a metabolically stable isostere for other functional groups. nih.gov A variety of methods have been developed for the formation of aryl difluoromethyl ethers, primarily starting from phenolic precursors.

Difluoromethylation of Precursor Naphthalene Derivatives

A primary and effective strategy for introducing the difluoromethoxy group is the direct difluoromethylation of a precursor naphthalene derivative, typically a naphthol. In the context of synthesizing 1-(difluoromethoxy)naphthalene-8-methanol, this would involve the O-difluoromethylation of a 1-hydroxynaphthalene derivative. The hydroxyl group of the naphthol acts as a nucleophile, reacting with a source of difluorocarbene (:CF₂). This reaction is often facilitated by a base to deprotonate the phenol (B47542), increasing its nucleophilicity.

The general reaction can be summarized as: Naphthol Derivative + Base + Difluorocarbene Source → Difluoromethylated Naphthalene Derivative

Mechanochemical Approaches for Aryl Difluoromethyl Ether Formation

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. For the formation of aryl difluoromethyl ethers, mechanochemical methods, such as ball milling, can be employed. In this approach, a solid mixture of a phenol (or naphthol), a difluorocarbene precursor, and a solid base are subjected to high-energy milling. The mechanical energy facilitates the reaction between the components in the absence of a solvent, which can lead to shorter reaction times and reduced waste. This technique has been successfully applied to the difluoromethylation of a range of alcohols and phenols, demonstrating its potential for the synthesis of difluoromethoxylated naphthalene derivatives.

Metal-Catalyzed Difluoromethylation Processes (e.g., Palladium, Nickel)

Transition metal catalysis provides a powerful tool for the formation of carbon-fluorine bonds. Palladium and nickel catalysts, in particular, have been utilized in cross-coupling reactions to introduce difluoromethyl and related fluoroalkyl groups. rsc.org For the synthesis of aryl difluoromethyl ethers, metal-catalyzed reactions can proceed through various mechanisms. One approach involves the cross-coupling of an aryl halide or triflate with a difluoromethyl-containing reagent. Alternatively, palladium-catalyzed difluoromethylation of aryl boronic acids using a difluorocarbene source has been developed. rsc.org These methods offer good functional group tolerance and can be applied to complex molecules. For instance, nickel-catalyzed Suzuki cross-coupling has been used to synthesize aryldifluoromethyl aryl ethers. While not a direct O-difluoromethylation of a naphthol, these metal-catalyzed strategies could be adapted to construct the 1-(difluoromethoxy)naphthalene (B3058840) core from appropriately functionalized precursors.

Catalyst SystemSubstrate TypeReagentKey Features
PalladiumAryl Boronic AcidsDifluorocarbene PrecursorGood functional group compatibility.
NickelAryl Halides/TriflatesDifluoromethylating AgentEnables cross-coupling reactions.

Photoredox Catalysis in Radical Difluoromethylation

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical species, which can then participate in a variety of chemical transformations. In the context of difluoromethoxylation, photoredox catalysis can be used to generate a difluoromethoxy radical (•OCF₂H) or a difluoromethyl radical (•CF₂H) which can then be incorporated into the target molecule. These reactions are typically conducted at room temperature and are tolerant of a wide range of functional groups, including aldehydes, ketones, and carboxylic acids. nih.gov This compatibility is particularly relevant for the synthesis of this compound, as it suggests that the difluoromethoxy group could be introduced in the presence of the 8-methanol moiety or its precursor without the need for protecting groups. nih.gov

Application of Difluorocarbene Precursors and Reagents

The generation of difluorocarbene (:CF₂) is central to many O-difluoromethylation reactions. A variety of precursors and reagents have been developed for this purpose, each with its own advantages regarding reactivity, stability, and ease of handling.

Commonly used difluorocarbene precursors include:

Diethyl (Bromodifluoromethyl)phosphonate (BrCF₂P(O)(OEt)₂): A commercially available reagent that generates difluorocarbene under basic conditions.

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A cost-effective reagent that releases difluorocarbene upon heating.

Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): Can generate difluorocarbene under basic conditions.

TMSCF₂Br (Bromodifluoromethyl)trimethylsilane): A versatile reagent for generating difluorocarbene.

Difluorocarbene PrecursorActivating ConditionsKey Characteristics
Diethyl (Bromodifluoromethyl)phosphonateBase (e.g., KOH)Commercially available, mild reaction conditions.
Sodium ChlorodifluoroacetateHeatCost-effective, requires thermal decomposition.
(Difluoromethyl)trimethylsilane (TMSCF₂H)Lewis or Brønsted acids/basesCan act as a nucleophilic difluoromethyl source. acs.org

Functional Group Transformations at the Naphthalene-8-methanol Moiety

The synthesis of this compound also requires the presence or formation of a methanol (B129727) group at the 8-position of the naphthalene ring. This can be achieved either by starting with a precursor that already contains this functionality or by performing a functional group transformation on a suitable intermediate.

A plausible synthetic route would involve the reduction of a 1-(difluoromethoxy)naphthalene-8-carbaldehyde or a related carboxylic acid derivative. The difluoromethoxy group is generally stable under a variety of reaction conditions, including many common reduction protocols. nih.govnih.gov This stability is crucial as it allows for the selective transformation of the functional group at the 8-position without affecting the difluoromethoxy group at the 1-position.

Common reducing agents that could be employed for the conversion of an aldehyde to an alcohol include:

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent for aldehydes and ketones. It is generally unreactive towards esters and carboxylic acids, which could be advantageous for selective reductions. researchgate.net

Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. Its high reactivity may require careful control of reaction conditions.

Alternatively, the Cannizzaro reaction offers a method for the disproportionation of an aldehyde, such as 1-naphthaldehyde (B104281), under strong basic conditions to yield the corresponding alcohol and carboxylic acid. researchgate.neted.gov This could be a viable, albeit less atom-economical, route to the desired 8-methanol functionality.

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol of this compound is susceptible to oxidation to yield the corresponding aldehyde, 1-(difluoromethoxy)naphthalene-8-carbaldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity.

Common methods for the oxidation of benzylic and naphthalenic alcohols include the use of manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. For instance, the oxidation of 1-hydroxymethylnaphthalene to 1-naphthaldehyde is a well-established procedure. nih.gov Given the electron-withdrawing nature of the difluoromethoxy group, the oxidation of the hydroxymethyl group in the target compound is expected to proceed efficiently.

Table 1: Plausible Conditions for the Oxidation of this compound

Oxidizing AgentSolventTemperature (°C)Plausible Yield (%)
MnO₂DichloromethaneRoom Temperature85-95
PCCDichloromethaneRoom Temperature80-90
(COCl)₂, DMSO, Et₃NDichloromethane-78 to Room Temp.90-98

This data is illustrative and based on typical yields for similar oxidation reactions.

Reduction Reactions of Functional Groups

The reduction of the aldehyde functionality in 1-(difluoromethoxy)naphthalene-8-carbaldehyde, the oxidation product of our target molecule, can regenerate the parent alcohol. This transformation is readily achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. The reduction of 1-naphthaldehyde to 1-naphthalenemethanol (B1198782) is a standard organic transformation. researchgate.net

Furthermore, while the difluoromethoxy group is generally stable to many reducing agents, forcing conditions could potentially lead to its cleavage, although this is not a common reaction pathway under standard reduction protocols for aldehydes. The naphthalene core can also be reduced under specific conditions, such as Birch reduction, but this typically requires dissolving metal conditions that are much harsher than those needed for aldehyde reduction. huji.ac.il

Table 2: Potential Conditions for the Reduction of 1-(Difluoromethoxy)naphthalene-8-carbaldehyde

Reducing AgentSolventTemperature (°C)Plausible ProductPlausible Yield (%)
NaBH₄Methanol/Ethanol0 to Room Temp.This compound90-99
LiAlH₄Tetrahydrofuran0 to Room Temp.This compound90-98

This data is illustrative and based on typical yields for similar reduction reactions.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 8-position.

For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate can then be displaced by various nucleophiles, including azides, cyanides, and amines. Alternatively, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would afford the corresponding chloride or bromide, which are also excellent substrates for nucleophilic substitution. The principles of nucleophilic substitution on naphthalimide derivatives and other naphthalenic systems are well-documented. rsc.orgnih.gov

Table 3: Representative Nucleophilic Substitution Reactions

Reagent SequenceNucleophilePlausible Product
1. TsCl, Pyridine; 2. NaN₃Azide (N₃⁻)8-(Azidomethyl)-1-(difluoromethoxy)naphthalene
1. SOCl₂; 2. KCNCyanide (CN⁻)(8-(Difluoromethoxy)naphthalen-1-yl)acetonitrile
1. PBr₃; 2. NH₃Ammonia (NH₃)(8-(Difluoromethoxy)naphthalen-1-yl)methanamine

The products listed are based on established nucleophilic substitution pathways.

Reactions Involving the Difluoromethyl Group in Nucleophilic Attack

The difluoromethyl group (CHF₂) is a bioisostere of a hydroxyl or thiol group and is known for its ability to act as a lipophilic hydrogen bond donor. mdpi.com The carbon-fluorine bonds are highly polarized and strong, making the difluoromethyl group generally stable. However, the hydrogen atom of the CHF₂ group is slightly acidic and can be deprotonated under strongly basic conditions, although this is not a common mode of reactivity in nucleophilic attack.

More relevant is the influence of the electron-withdrawing difluoromethoxy group on the aromatic naphthalene system. The -OCF₂H group deactivates the naphthalene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-positions relative to its point of attachment. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions, although such reactions on the naphthalene core are less common than on more activated systems. The electronic properties of the difluoro(methoxy)methyl group have been studied, indicating it acts as a moderate electron acceptor through both inductive and resonance effects. nbuv.gov.uanuph.edu.ua

Chemoselectivity and Regioselectivity in Difluoromethylation and Subsequent Reactions

The synthesis of this compound would likely originate from 1,8-dihydroxynaphthalene. The selective mono-O-difluoromethylation of this diol presents a challenge in chemoselectivity. Methods for the difluoromethylation of phenols are known, and achieving mono-substitution could potentially be controlled by stoichiometry and reaction conditions. rsc.org

Once the target molecule is synthesized, the regioselectivity of subsequent reactions on the naphthalene ring will be governed by the directing effects of the two peri-substituents. The difluoromethoxy group is an ortho, para-director in electrophilic aromatic substitution, but due to its deactivating nature, such reactions would be disfavored. The hydroxymethyl group is a weak activating group and also an ortho, para-director. The interplay of these two groups would lead to complex regiochemical outcomes in any further functionalization of the aromatic system. nih.govresearchgate.net For example, electrophilic attack would likely be directed away from the sterically hindered peri-positions and would favor positions influenced by the weakly activating hydroxymethyl group, although the deactivating effect of the difluoromethoxy group would still be significant.

Mechanistic Elucidation of Chemical Transformations

Reaction Mechanism Investigations for Difluoromethylation Processes

While specific mechanistic studies for the synthesis or transformation of 1-(Difluoromethoxy)naphthalene-8-methanol are not extensively detailed in the available literature, the broader field of difluoromethylation of aromatic compounds provides significant insights. Difluoromethylation can proceed through various pathways, including nucleophilic, electrophilic, and radical reactions. cas.cnrsc.org

For the introduction of a difluoromethoxy group, a common method involves the reaction of a hydroxyl group with a difluorocarbene source. rsc.org Mechanistic studies on the difluoromethylation of alcohols suggest that this can proceed via a difluorocarbene pathway. rsc.org Control experiments and DFT computational studies have indicated the involvement of a five-membered transition state, with water playing a crucial role in the reaction. rsc.org

Another key strategy for forming C-CF2H bonds is through metal-catalyzed cross-coupling reactions. rsc.orgrsc.org Palladium-catalyzed difluoromethylation of (hetero)arylboronic acids and esters using chlorodifluoromethane (B1668795) as a difluorocarbene source has been reported. rsc.org The reaction is believed to proceed via the generation of a difluorocarbene intermediate. rsc.org

The table below summarizes general mechanistic pathways relevant to the formation of difluoromethylated and difluoromethoxylated compounds.

Reaction Type Key Intermediates/Pathways Typical Reagents Relevant For
O-DifluoromethylationDifluorocarbeneS-(difluoromethyl)sulfonium saltFormation of -OCF2H
C-DifluoromethylationRadical IntermediatesNaSO2CF2H, Zn(SO2CF2H)2Formation of Ar-CF2H
Metal-Catalyzed C-DifluoromethylationOxidative Addition, Reductive EliminationAryl (pseudo)halides, Boronic acidsFormation of Ar-CF2H

This table presents generalized data from studies on difluoromethylation and may not be directly representative of this compound.

Role of Radical Intermediates in Difluoromethylation Pathways

Radical intermediates play a pivotal role in many difluoromethylation reactions. rsc.orgresearchgate.net The difluoromethyl radical (•CF2H) can be generated from various precursors through processes like single-electron transfer (SET). rsc.orgmdpi.com Once generated, this radical can add to aromatic systems. mdpi.com

For instance, in photocatalytic difluoromethylation, a photosensitizer absorbs light and enters an excited state. This excited state can then interact with a difluoromethyl radical precursor, such as NaSO2CF2H, to generate the •CF2H radical via an SET process. mdpi.com This radical then adds to the aromatic substrate, and subsequent steps lead to the final difluoromethylated product. mdpi.com Radical trapping experiments, for example with TEMPO or 1,1-diphenylethylene, are often used to confirm the involvement of radical species. mdpi.com

The stability and reactivity of the resulting radical intermediate on the naphthalene (B1677914) core would influence the regioselectivity of the reaction. mdpi.com The presence of the difluoromethoxy and methanol (B129727) substituents on the naphthalene ring of this compound would be expected to direct the position of further radical attack.

Proposed Catalytic Cycles in Metal-Mediated Difluoromethylation

Metal-mediated processes, particularly those involving palladium and copper, are central to modern difluoromethylation chemistry. rsc.orgrsc.org These reactions typically proceed through well-defined catalytic cycles.

In a general palladium-catalyzed cross-coupling reaction for difluoromethylation, the cycle often begins with the oxidative addition of an aryl halide or pseudohalide to a low-valent palladium(0) species. This forms a Pd(II) intermediate. The next step involves the transfer of the difluoromethyl group from a suitable reagent to the palladium center. The final step is reductive elimination, which forms the C-CF2H bond and regenerates the Pd(0) catalyst. rsc.org

Nickel-catalyzed difluoromethylation has also been developed. One proposed mechanism involves the reduction of a Ni(II) catalyst to Ni(0). This is followed by oxidative addition of an aryl chloride. The resulting complex then reacts with an in-situ generated •CF2H radical to form an Ar[Ni(III)]CF2H intermediate, which undergoes reductive elimination to yield the difluoromethylarene product. rsc.org

The table below outlines a generalized catalytic cycle for palladium-mediated difluoromethylation.

Step Description Metal Oxidation State Change
Oxidative AdditionAn aryl halide adds to the metal center.Pd(0) → Pd(II)
Transmetalation / Ligand ExchangeThe difluoromethyl group is transferred to the palladium complex.Pd(II) → Pd(II)
Reductive EliminationThe aryl and difluoromethyl groups couple, and the product is released.Pd(II) → Pd(0)

This table illustrates a generalized catalytic cycle and the specific intermediates and pathways can vary based on the reagents and conditions used.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For 1-(Difluoromethoxy)naphthalene-8-methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous assignment of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) (CH₂) protons of the methanol (B129727) group, the hydroxyl (OH) proton, and the unique triplet signal for the proton of the difluoromethoxy (OCHF₂) group. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the naphthalene core. The methylene protons would likely appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton. The most characteristic signal would be the triplet for the OCHF₂ proton, resulting from coupling to the two adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would display signals for the carbons of the naphthalene ring, the methylene carbon, and the carbon of the difluoromethoxy group. The carbon of the OCHF₂ group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and specific for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, split by the single adjacent proton.

While specific experimental data for this compound is not available in the cited literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J) Hz Assignment
¹H 7.0 - 8.5 Multiplet - Aromatic (C₁₀H₆)
¹H 6.5 - 7.5 Triplet ~74 Hz (²JHF) OCHF₂
¹H ~4.8 Singlet/Doublet - CH₂OH
¹H Variable Singlet (broad) - CH₂OH
¹³C 110 - 150 Multiple signals - Aromatic (C₁₀H₆)
¹³C 110 - 120 Triplet ~240 Hz (¹JCF) OCHF₂
¹³C ~60 Singlet - CH₂OH

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the expected molecular ion peak would correspond to the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential isomers.

Molecular Properties of this compound

Property Value
Molecular Formula C₁₂H₁₀F₂O₂
Molecular Weight 224.21 g/mol
Exact Mass 224.0652 g/mol

Chromatographic Separation and Analysis Techniques (e.g., TLC, Column Chromatography, GC-MS) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized organic compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be suitable. The compound's purity can be assessed by the presence of a single spot on the TLC plate.

Column Chromatography: For the purification of the compound on a larger scale, column chromatography is the method of choice. Using a similar solvent system as determined by TLC, the crude product can be passed through a column packed with a stationary phase (typically silica (B1680970) gel) to separate the desired product from unreacted starting materials and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to assess the purity of more volatile derivatives of the compound and to identify any volatile impurities. The parent compound itself may require derivatization to increase its volatility for GC analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for both analysis and purification. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a gradient of water and acetonitrile, would be effective for determining the purity of this compound with high accuracy. nih.gov

Spectroscopic Analysis of Hydrogen Bonding Interactions of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is of significant interest as it can act as a hydrogen bond donor, a property that distinguishes it from other fluorinated groups. nih.govacs.org This ability makes it a potential bioisostere for hydroxyl (OH) or thiol (SH) groups in medicinal chemistry. chemistryviews.orgacs.org Spectroscopic methods, particularly NMR, are crucial for studying these weak interactions. nih.govchemistryviews.org

Research has shown that the C-H bond in the CF₂H group is polarized due to the strong electron-withdrawing effect of the two fluorine atoms, imparting a partial positive charge on the hydrogen atom and enabling it to participate in hydrogen bonding. nih.gov

¹H NMR Spectroscopy in Hydrogen Bonding Studies: The chemical shift of the CF₂H proton is highly sensitive to its electronic environment. When the CF₂H group engages in a hydrogen bond with a hydrogen bond acceptor (e.g., an oxygen or nitrogen atom), the proton becomes deshielded, resulting in a downfield shift in the ¹H NMR spectrum. nih.gov By performing NMR titrations, where a hydrogen bond acceptor is incrementally added to a solution of the difluoromethyl-containing compound, the strength and stoichiometry of the interaction can be quantified. For instance, studies on o-nitro-α,α-difluorotoluene have provided spectroscopic evidence for intramolecular CF₂–H···O hydrogen bonds. nih.gov The hydrogen bond acidity can be determined using Abraham's solute ¹H NMR analysis, which has shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol or aniline. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence for CF₂H hydrogen bonding. The formation of a hydrogen bond can lead to changes in the stretching frequency of the C-H bond. In some cases, a blue-shifting (increase in frequency) of the C-H stretching vibration has been observed upon hydrogen bond formation, which is a characteristic feature of this type of interaction. nih.gov

These spectroscopic investigations are vital for understanding the subtle non-covalent forces that can influence the conformation, binding affinity, and physicochemical properties of molecules containing a difluoromethyl group. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. DFT calculations for 1-(Difluoromethoxy)naphthalene-8-methanol would focus on elucidating its molecular orbitals, charge distribution, and electrostatic potential, which collectively govern its reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. samipubco.com A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. For aromatic systems like naphthalene (B1677914) derivatives, DFT calculations can predict these values with high accuracy. samipubco.combohrium.com For instance, a DFT study on naphthalene using the aug-cc-pVQZ basis set calculated a HOMO-LUMO gap of 4.75 eV. samipubco.com

Furthermore, DFT is used to generate electrostatic potential (ESP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the hydroxyl and difluoromethoxy groups, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DQuantifies molecular polarity

Investigation of Intermolecular Interactions, including Hydrogen Bonding

The structure of this compound allows for a variety of intermolecular interactions that dictate its physical properties and its behavior in condensed phases. These interactions can be effectively studied using computational methods.

Hydrogen Bonding: The most significant intermolecular interaction for this molecule is hydrogen bonding. The hydroxyl (-OH) group serves as a strong hydrogen bond donor, while the oxygen atoms in both the hydroxyl and difluoromethoxy (-OCF₂H) groups can act as hydrogen bond acceptors. Furthermore, the difluoromethyl group itself can act as a weak hydrogen bond donor. alfa-chemistry.com The 1,8-disubstituted naphthalene core forces the methanol (B129727) and difluoromethoxy groups into close proximity, potentially leading to intramolecular hydrogen bonding between the hydroxyl proton and an oxygen or fluorine atom of the difluoromethoxy group. nih.gov Computational studies can quantify the strength of these bonds and determine the preferred conformations. nih.govnih.gov

Theoretical models can calculate the binding energies of dimers and larger clusters to quantify the relative contributions of these different interactions, providing a complete picture of the molecule's non-covalent interaction profile.

Prediction of Reaction Energetics, Transition States, and Reaction Rate Constants

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, energetics, and rates. For this compound, this could involve modeling reactions such as the oxidation of the primary alcohol or substitution on the naphthalene ring.

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. nih.gov The activation energy (the energy difference between the reactant and the transition state) is a key parameter that determines the reaction rate. Methods like DFT are widely used to locate transition state geometries and calculate their energies. nih.gov

For example, modeling the oxidation of the methanol group to an aldehyde would involve:

Optimizing the geometries of the reactant (this compound) and the product (1-(Difluoromethoxy)naphthalene-8-carbaldehyde).

Locating the transition state structure for the hydrogen abstraction step.

This data allows chemists to assess the feasibility of a proposed reaction and understand its mechanism at a molecular level without performing the experiment. Quantum mechanical methods, when properly calibrated, can yield a mean absolute error for reaction energies in the range of 1.60–2.27 kcal/mol, which is comparable to experimental uncertainty. nih.gov

Table 2: Hypothetical Reaction Energetics for Alcohol Oxidation

ParameterCalculated Value (kcal/mol)Interpretation
Activation Energy (Ea)+25.5Energy barrier for the reaction to occur
Enthalpy of Reaction (ΔH)-15.2Indicates an exothermic reaction
Gibbs Free Energy of Reaction (ΔG)-18.1Indicates a spontaneous reaction

Analysis of Difluoromethyl Group Properties (e.g., Hydrogen Bond Acidity)

The difluoromethyl group (-CF₂H) and, by extension, the difluoromethoxy group (-OCF₂H), possess unique electronic properties that are of great interest in medicinal chemistry and materials science. alfa-chemistry.com The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom acidic enough to act as a hydrogen bond donor. acs.orgrsc.org

This property has led to the -CF₂H group being described as a "lipophilic hydrogen bond donor," serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. alfa-chemistry.comacs.org Computational studies, in conjunction with experimental methods like NMR spectroscopy, have been used to quantify the hydrogen bond acidity. acs.org The hydrogen bond acidity parameter (A) for a series of difluoromethyl anisoles (ArOCF₂H) was determined to be in the range of 0.085–0.126. acs.org This places its hydrogen bond donating strength on a similar level to anilines and thiophenols, though it is weaker than alcohols. acs.org

The introduction of the -OCF₂H group can fine-tune molecular properties. Compared to a methoxy (B1213986) group (-OCH₃), it is more electron-withdrawing and can offer greater metabolic stability. alfa-chemistry.com Compared to a trifluoromethoxy group (-OCF₃), it provides the unique ability to form hydrogen bonds. researchgate.net Computational models can predict how these properties influence molecular conformation and interactions. For example, calculations have shown that an intramolecular hydrogen bond involving a difluoromethyl group can be worth 4.3 kcal/mol in stabilization energy. rsc.org

Table 3: Comparison of Hydrogen Bond Acidity (A) Parameter

Compound/Group TypeAcidity Parameter (A)Reference
Difluoromethyl anisoles (ArOCF₂H)0.085 - 0.126 acs.org
Thiophenol~0.1 acs.org
Aniline~0.1 acs.org
Hydroxyl (Alcohol)> 0.3 acs.org

Molecular Modeling for Understanding Biological Interactions

Molecular modeling, particularly molecular docking, is a powerful computational technique used to predict how a small molecule like this compound might bind to a biological target, such as an enzyme or receptor. niscpr.res.inekb.eg This is a critical step in drug discovery. nih.gov

A docking simulation would place the molecule into the active site of a target protein and calculate the most likely binding poses and their corresponding binding affinities. The algorithm evaluates various interactions, including:

Hydrogen Bonds: The hydroxyl group is a potent hydrogen bond donor and acceptor. The difluoromethoxy group can also participate as a hydrogen bond acceptor (via oxygen) and a weak donor (via the C-H bond). alfa-chemistry.com

Hydrophobic Interactions: The naphthalene ring is highly hydrophobic and would favorably interact with nonpolar amino acid residues in the binding pocket.

π-Stacking: The aromatic ring can engage in π-π stacking or π-cation interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.

For example, a study on novel naphthalene-based diarylamides, one of which contained a difluoromethoxy group, used molecular docking to understand its binding to Raf kinase, a cancer target. nih.gov The model showed how the difluoromethoxy-containing part of the molecule occupied a specific region of the active site, contributing to its strong inhibitory activity. nih.gov Similarly, docking simulations for this compound could identify potential biological targets and provide a rational basis for designing more potent analogues. bohrium.comscilit.com

Applications in Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of 1-(Difluoromethoxy)naphthalene-8-methanol makes it a versatile intermediate for the synthesis of more complex molecular architectures. The naphthalene (B1677914) core provides a stable and versatile framework that can be functionalized in numerous ways. The primary alcohol (methanol group) at the 8-position is a key site for chemical modification. It can be readily oxidized to form an aldehyde or a carboxylic acid, or converted into a good leaving group, such as a tosylate or halide, to facilitate nucleophilic substitution reactions. These transformations open pathways to a wide array of derivatives, allowing for the construction of intricate molecular structures with high precision.

The difluoromethoxy group at the 1-position significantly influences the electronic properties of the naphthalene ring system. This group is a lipophilic hydrogen bond donor, which can impact the molecule's interactions and solubility. The presence of this fluorinated moiety is crucial for creating derivatives with tailored physicochemical properties, which is a key consideration in fields like medicinal chemistry. While specific multi-step syntheses employing this compound as a starting material are not extensively detailed in publicly available research, its structural attributes position it as a valuable precursor for building complex, functionalized naphthalene-based compounds.

Development of Novel Fluorinated Building Blocks

In modern drug discovery and materials science, the use of fluorinated building blocks is a dominant strategy for introducing fluorine into target molecules. This compound is itself classified as a fluorinated building block, serving as a foundational component for the creation of other, more specialized reagents.

The reactivity of the hydroxymethyl group (-CH₂OH) is key to its utility in developing new building blocks. Standard organic transformations can convert this group into a variety of other functionalities. For example:

Halogenation: Conversion of the alcohol to a bromide or chloride creates an electrophilic site for coupling reactions.

Azide Formation: Synthesis of an azide from the alcohol provides a precursor for creating amines via reduction or for use in click chemistry reactions.

Amine Synthesis: Direct or indirect conversion to an aminomethyl group introduces a basic site and a point for amide or sulfonamide formation.

These transformations yield a new library of monofunctionalized difluoromethoxynaphthalene derivatives, each serving as a unique building block for constructing molecules with the desirable properties imparted by the difluoromethoxy group, such as enhanced metabolic stability and binding affinity. The synthesis of novel fluorinated building blocks often relies on such classical transformations. nih.gov

Strategies for Late-Stage Difluoromethylation

The introduction of a difluoromethyl (-CHF₂) or difluoromethoxy (-OCF₂H) group into a molecule, particularly in the final stages of a synthetic sequence (late-stage functionalization), is of high interest for pharmaceutical and agrochemical development. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-designing the entire synthesis.

Recent years have seen significant advances in methods for difluoromethylation. rsc.orgresearchgate.net These strategies include metal-based methods that can transfer a CF₂H group to various atoms and radical-based approaches. rsc.orgresearchgate.net For the formation of the difluoromethoxy group (Ar-OCF₂H) specifically, methods have been developed that utilize visible-light photoredox catalysis. nih.gov For instance, one strategy involves the in situ generation of difluorocarbene (:CF₂) from reagents like difluorobromoacetic acid, which then reacts with phenolic hydroxyl groups to form the desired difluoromethyl ether. nih.gov Another innovative radical-based approach enables the catalytic C-H difluoromethoxylation of arenes and heteroarenes directly. nih.gov

These advanced synthetic protocols provide efficient access to molecules like this compound, streamlining the synthesis of compounds that possess the valuable OCF₂H motif. rsc.org The availability of such robust methods is crucial for exploring the chemical space around this important functional group.

Incorporation into Advanced Materials

Fluorinated organic compounds are increasingly used in the development of advanced materials due to their unique electronic properties, thermal stability, and hydrophobicity. Fluorinated naphthalene derivatives, in particular, have shown significant promise in organic electronics.

Naphthalene diimides (NDIs) are a class of compounds widely used as electron transport materials (ETMs) in optoelectronic devices. nih.gov The incorporation of fluorine atoms or fluoroalkyl groups into the NDI structure is a key strategy for improving device performance and stability. nih.gov For example, fluorinated NDI derivatives have been successfully used as buried electron transport materials in n-i-p perovskite solar cells (PSCs), leading to record power conversion efficiencies (PCE). nih.gov The presence of fluorine enhances hydrophobicity, which helps protect the sensitive perovskite layer from moisture, and can improve the interfacial contact with the perovskite, promoting better charge collection. nih.gov Research has shown that PSCs using a fluorinated NDI-based ETM can achieve efficiencies of over 23% and exhibit extraordinary operational stability. nih.gov

The table below summarizes the performance of perovskite solar cells utilizing fluorinated naphthalene-based electron transport materials.

Device ParameterValue
Power Conversion Efficiency (PCE)23.21%
Open-Circuit Voltage (Voc)1.15 V
Short-Circuit Current (Jsc)24.8 mA/cm²
Fill Factor (FF)81.5%
Stability (in air, unencapsulated)>90% of initial PCE after 2600 hours

This data represents the performance of a device using NDI-C4F, a fluorinated naphthalene diimide, as the electron transport material. nih.gov

Given these findings, building blocks such as this compound represent valuable precursors for the synthesis of new, highly functional materials for organic light-emitting diodes (OLEDs) and advanced photovoltaic applications. researchgate.netossila.com The combination of the rigid naphthalene core and the electron-modulating difluoromethoxy group provides a scaffold for designing next-generation organic electronic materials.

Explorations in Chemical Biology and Medicinal Chemistry Pre Clinical Focus

Molecular Mechanism of Interaction with Biological Targets

While specific biological targets for 1-(Difluoromethoxy)naphthalene-8-methanol are not extensively documented in publicly available literature, the naphthalene (B1677914) scaffold is a well-established pharmacophore present in numerous bioactive agents. researchgate.netekb.eg Naphthalene derivatives have been shown to exert their effects through various mechanisms, including acting as kinase inhibitors, DNA intercalators, and enzyme inhibitors. nih.govresearchgate.net

For instance, novel naphthalene-based diarylamide derivatives have been designed as pan-Raf kinase inhibitors, which are crucial in signaling pathways related to cell proliferation and survival, particularly in melanoma. nih.gov The core strategy involves using the naphthalene ring to occupy specific regions within the kinase binding site. nih.govnih.gov Given this precedent, it is plausible that this compound could be investigated for similar kinase inhibitory activity. The 1,8-substitution pattern on the naphthalene ring provides a rigid scaffold that can position the difluoromethoxy and methanol (B129727) groups in a specific spatial orientation to interact with amino acid residues in a target protein's active site. The difluoromethoxy group could engage in hydrogen bonding or other electrostatic interactions, while the methanol group could serve as a hydrogen bond donor or acceptor. nih.gov

Evaluation of Biological Activities in In Vitro Systems (e.g., Antimicrobial, Anticancer)

The naphthalene moiety is a core component in many compounds exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netekb.eg Numerous synthetic naphthalene derivatives have been evaluated in in vitro systems, demonstrating the versatility of this scaffold.

Anticancer Activity: Research has shown that naphthalene derivatives can exhibit potent cytotoxic activity against various cancer cell lines. For example, a study on naphthalene-based organoselenocyanates demonstrated pronounced anticancer activity against breast cancer (MCF-7) cells, with some compounds showing a therapeutic index superior to the standard drug 5-fluorouracil. biointerfaceresearch.com Another study focused on novel naphthalene-based diarylamides as pan-Raf kinase inhibitors reported potent cytotoxic activities against the human melanoma cell line (A375), with several compounds showing greater potency than the reference drug sorafenib. nih.gov Specifically, a derivative featuring a difluoromethoxy group (compound 9a) showed strong inhibitory activity across multiple Raf kinase isoforms and an IC₅₀ value of 0.12 µM against the A375 cell line. nih.gov

Antimicrobial Activity: The naphthalene ring is also a key feature in several antimicrobial drugs. ekb.eg Synthesized naphthalene-bearing scaffolds have been tested against pathogenic microbes, revealing significant inhibitory effects on both bacterial and fungal growth. bohrium.com In one study, certain naphthalene derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to the reference drug chloramphenicol. bohrium.com

Table 1: Examples of In Vitro Activities of Naphthalene Derivatives
Compound ClassActivity TypeTarget/Cell LineKey FindingReference
Naphthalene-based diarylamidesAnticancerA375 (Melanoma)Compound 9a (with difluoromethoxy group) showed an IC50 of 0.12 µM. nih.gov
Naphthalene-based organoselenocyanatesAnticancerMCF-7 (Breast Cancer)Demonstrated pronounced and selective cytotoxicity against cancer cells. biointerfaceresearch.com
Naphthalene-bearing pyridinesAntimicrobialS. aureus, E. coli, C. albicansShowed significant inhibitory effects with MICs comparable to reference drugs. bohrium.comscilit.com
2-Difluoromethoxy-substituted Estratriene SulfamatesAnticancerMCF-7, MDA MB-231 (Breast Cancer)Sulfamated derivatives were 5-10 fold more potent than their phenol (B47542) precursors. nih.gov

Modulating Molecular Properties for Biological Relevance (e.g., Lipophilicity, Metabolic Stability)

A primary strategy in medicinal chemistry is the modification of a lead compound to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. The inclusion of the difluoromethoxy (-OCF₂H) group is a modern tactic to modulate these properties. mdpi.comprinceton.edu

Lipophilicity: Lipophilicity, often measured as logP or logD, is a critical parameter that influences a drug's membrane permeability and solubility. The replacement of a hydrogen atom with fluorine generally increases lipophilicity. The difluoromethyl group is considered a lipophilicity-enhancing group, although its effect can be context-dependent. acs.org It can serve as a "lipophilic hydrogen bond donor," a unique characteristic that distinguishes it from a simple methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) group. nih.govacs.org This property allows the -OCF₂H group in this compound to potentially improve membrane passage while also offering a hydrogen bond donor capability, which could be crucial for target binding. nih.gov

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds often more resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes. mdpi.com A common site of metabolism for aromatic compounds is the oxidation of alkoxy groups (O-dealkylation). By replacing a methoxy group with a difluoromethoxy group, this metabolic pathway can be blocked or significantly slowed, leading to improved metabolic stability, a longer plasma half-life, and potentially better oral bioavailability. mdpi.com Therefore, the difluoromethoxy group in this compound is expected to confer greater metabolic stability compared to its non-fluorinated methoxy analogue.

Structure-Activity Relationship (SAR) Studies on Difluoromethoxy-Containing Naphthalene Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For naphthalene derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic rings are critical for potency and selectivity. researchgate.netekb.eg

While a specific SAR study for this compound is not available, valuable insights can be drawn from related series of compounds. A study on 2-difluoromethoxy-substituted estratriene derivatives as anticancer agents found that the difluoromethoxy sulfamated compounds were consistently 5- to 10-fold more potent in antiproliferative assays than their corresponding non-sulfamated phenol precursors. nih.gov This highlights the significant positive impact of the difluoromethoxy group in combination with other functionalities.

In another example, the development of naphthalene-based pan-Raf inhibitors revealed that a difluoromethoxy group on a distal phenyl ring was a key component of the most potent compound (9a). nih.gov This suggests that the electronic properties and hydrogen-bonding capacity of the difluoromethoxy group were crucial for strong inhibition of the target kinases. nih.gov

For this compound, an SAR study would likely involve synthesizing analogues by:

Varying the position of the -OCF₂H and -CH₂OH groups on the naphthalene core.

Replacing the -OCF₂H group with other fluorinated (e.g., -OCHF₂, -OCF₃) or non-fluorinated groups (e.g., -OCH₃, -OH, -Cl).

Modifying the -CH₂OH group to other functionalities like -CHO, -COOH, or -CH₂NH₂.

These studies would elucidate the structural requirements for optimal biological activity.

Bioisosteric Applications of the Difluoromethyl Group

Bioisosterism, the strategy of replacing a functional group with another that retains similar chemical and physical properties, is a powerful tool in drug design. princeton.edu The difluoromethyl group (-CF₂H) and by extension, the difluoromethoxy group (-OCF₂H), are increasingly recognized as valuable bioisosteres.

The difluoromethyl group is often considered a bioisostere of a hydroxyl (-OH), thiol (-SH), or amine (-NH₂) group. nih.govacs.org This is due to its ability to act as a hydrogen bond donor, similar to these classic functional groups. However, unlike them, the -CF₂H moiety is generally more metabolically stable and more lipophilic. nih.govprinceton.edu

This bioisosteric replacement can lead to several advantages:

Improved Metabolic Stability: Replacing a metabolically labile group like a hydroxyl or thiol with a robust difluoromethyl group can prevent rapid degradation. mdpi.com

Enhanced Lipophilicity: The substitution can increase lipophilicity, which may improve cell membrane permeability and oral absorption. acs.org

Maintained or Improved Potency: By mimicking the hydrogen-bonding capabilities of the original group, the difluoromethyl bioisostere can maintain the necessary interactions with the biological target. nih.gov

In the context of this compound, the -OCF₂H group can be viewed as a bioisosteric replacement for a methoxy group or potentially a hydroxyl group, offering modulated electronic properties, increased stability, and unique hydrogen-bonding capabilities.

Molecular Docking and Pharmacophore Studies

Molecular docking and pharmacophore modeling are computational techniques used to predict and analyze the interaction between a small molecule and a biological target at the atomic level. ijpsjournal.comijpsjournal.com These methods are widely applied in the study of naphthalene derivatives to rationalize their biological activities and guide the design of new, more potent compounds. researchgate.netniscpr.res.in

Molecular Docking: Docking studies on naphthalene-based compounds have been successfully used to predict their binding modes. For instance, naphthalene hybrids have been docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov These studies revealed that the naphthalene ring fits well into the hydrophobic hinge region of the kinase, while other substituents form crucial hydrogen bonds. nih.gov Similarly, docking studies of naphthalene-based inhibitors into the active site of enzymes like DNA gyrase have helped explain their antimicrobial activity. bohrium.com A hypothetical docking study of this compound into a kinase active site would likely show the naphthalene core establishing hydrophobic and π-stacking interactions, while the difluoromethoxy and methanol groups could form specific hydrogen bonds with key residues.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For a series of 5-HT₇ receptor antagonists, a pharmacophore model was developed that included features like a positive ionizable atom, a hydrogen-bond acceptor, and hydrophobic regions, which could be mapped onto naphthalene-based structures. nih.gov Such a model for a target of this compound would highlight the critical spatial relationships between the aromatic naphthalene core (as a hydrophobic feature), the difluoromethoxy group (as a potential hydrogen bond donor/acceptor), and the methanol group (as a hydrogen bond donor/acceptor).

Table 2: Examples of Molecular Docking Studies on Naphthalene Derivatives
Compound ClassBiological TargetPredicted InteractionsDocking Score (Example)Reference
1,3,4-Oxadiazole-naphthalene hybridsVEGFR-2 KinaseNaphthalene in hinge region; H-bonds with Glu883 and Asp1044.-23.78 kcal/mol nih.gov
Naphthalene-isoxazole derivativesVEGFR-2 & Caspase-3Van der Waals, π-cation, π-alkyl interactions from naphthalene ring.-9.9 kcal/mol (VEGFR-2) niscpr.res.in
Naphthalene-bearing pyridinesDNA Gyrase (bacterial)Excellent fit into the binding pocket.-11.68 (Chemgauss4 score) bohrium.com
2-Naphthol derivativesHDACs-2Binding energy predicted to be stronger than the co-crystallized ligand.-10.08 kcal/mol ekb.eg

Challenges and Future Perspectives in 1 Difluoromethoxy Naphthalene 8 Methanol Research

Development of More Sustainable and Green Synthetic Methodologies

Currently, there are no established synthetic routes, sustainable or otherwise, specifically reported for 1-(difluoromethoxy)naphthalene-8-methanol. Future research in this area would need to focus on developing a foundational synthesis. A key challenge in this endeavor would be the introduction of the difluoromethoxy group onto the naphthalene (B1677914) scaffold.

Future research would likely focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Resources: Investigating the use of bio-based starting materials or solvents.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste and improve efficiency. The development of novel catalysts for difluoromethoxylation would be a critical area of investigation.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by exploring room temperature reactions or alternative energy sources like microwave or flow chemistry.

Strategies for Enantioselective and Diastereoselective Synthesis

The structure of this compound does not inherently possess a chiral center. However, if future derivatization or its use as a precursor leads to the formation of stereocenters, the development of enantioselective and diastereoselective synthetic methods would become crucial.

Should the need arise for stereocontrolled synthesis in derivatives, researchers would likely explore:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary to direct the stereoselective formation of new stereocenters, followed by its subsequent removal.

Resolution Techniques: The separation of racemic mixtures using techniques like chiral chromatography or classical resolution with a chiral resolving agent.

Expansion of Reactive Pathways and Derivatization Opportunities

The reactivity of this compound is currently uncharacterized. The presence of the difluoromethoxy group, the naphthalene core, and the primary alcohol functionality suggests a rich potential for chemical transformations.

Future research would need to systematically investigate:

Reactions of the Hydroxymethyl Group: Standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to halides would need to be explored to understand the influence of the difluoromethoxy group on the reactivity of the alcohol.

Electrophilic Aromatic Substitution: The directing effects of the difluoromethoxy and methanol (B129727) substituents on further substitution on the naphthalene ring would be a key area of study.

Nucleophilic Aromatic Substitution: Investigation into the potential for displacement of the difluoromethoxy group or other substituents under nucleophilic conditions.

Cross-Coupling Reactions: The use of the naphthalene core in metal-catalyzed cross-coupling reactions to build more complex molecular architectures.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the reactivity of this compound. Given the lack of experimental data, a combined approach would be essential.

Future mechanistic studies would likely involve:

Kinetic Studies: Experimental determination of reaction rates and orders to elucidate the species involved in the rate-determining step.

In Situ Spectroscopy: The use of techniques like NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods would be invaluable for modeling reaction pathways, calculating transition state energies, and understanding the electronic effects of the difluoromethoxy group on the naphthalene system. This could provide predictive insights into regioselectivity and stereoselectivity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(Difluoromethoxy)naphthalene-8-methanol with high purity?

  • Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution for introducing the difluoromethoxy group (e.g., using 4-(difluoromethoxy)benzyl bromide as a precursor ), followed by regioselective functionalization of the naphthalene core. Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Purity validation requires HPLC-UV (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Q. How should researchers design initial toxicity screening for this compound in mammalian models?

  • Answer : Follow ATSDR’s framework for naphthalene derivatives :

  • Exposure routes : Prioritize inhalation and oral administration (common for aromatic hydrocarbons).
  • Endpoints : Assess systemic effects (hepatic, renal, respiratory) and biomarkers (e.g., glutathione depletion, cytochrome P450 activity).
  • Dose selection : Use subacute exposure levels (14–28 days) in rodents, referencing OECD Guideline 406. Include positive controls (e.g., naphthalene-induced oxidative stress models) .

Q. What analytical techniques are critical for characterizing environmental stability and degradation products?

  • Answer : Employ GC-MS or HPLC-MS to monitor degradation under UV light (simulating environmental conditions). For hydrolysis studies, use buffered solutions (pH 4–9) and track fluorinated byproducts via ¹⁹F NMR . Stability in soil/sediment can be assessed using EPA Method 610 for polycyclic aromatic hydrocarbons (PAHs) .

Advanced Research Questions

Q. How can contradictory data on metabolic pathways of difluoromethoxy-substituted naphthalenes be resolved?

  • Answer : Apply in vitro/in silico integration:

  • In vitro : Use liver microsomes (human/rat) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes.
  • In silico : Perform molecular docking (AutoDock Vina) to predict binding affinities with CYP isoforms. Validate using QSAR models trained on naphthalene derivatives .
  • Data reconciliation : Cross-reference with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to resolve species-specific discrepancies .

Q. What experimental strategies optimize the compound’s selectivity in enzyme inhibition studies?

  • Answer :

  • Kinetic assays : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with varying substrate concentrations (Lineweaver-Burk plots).
  • Selectivity profiling : Screen against a panel of 50+ enzymes (e.g., kinases, esterases) at 10 µM concentration. Prioritize targets with ≥80% inhibition.
  • Structural optimization : Introduce steric hindrance at the 8-methanol position to reduce off-target binding, guided by X-ray crystallography of enzyme-ligand complexes .

Q. How should researchers address discrepancies in reported cytotoxicity IC₅₀ values across cell lines?

  • Answer :

  • Standardization : Adopt NIH/NCATS guidelines for cell viability assays (MTT/XTT, 72-hour exposure).
  • Confounding factors : Control for metabolic activity (e.g., HepG2 vs. primary hepatocytes) and media composition (e.g., serum-free vs. 10% FBS).
  • Meta-analysis : Use hierarchical clustering of published IC₅₀ values (≥10 studies) to identify outliers and consensus ranges .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for dose-response analysis in chronic exposure studies?

  • Answer :

  • Non-linear modeling : Fit data to Hill or Weibull models (GraphPad Prism) to estimate EC₅₀ and Hill coefficients.
  • Benchmark dose (BMD) : Apply EPA’s BMD software for low-dose extrapolation, using Akaike’s Information Criterion (AIC) for model selection .
  • Confounders : Adjust for body weight changes and litter effects in longitudinal studies via mixed-effects models .

Q. How can computational toxicology predict endocrine-disrupting potential for this compound?

  • Answer :

  • Molecular dynamics : Simulate binding to estrogen receptor alpha (ERα) using GROMACS.
  • High-throughput screening : Utilize Tox21/ToxCast data to assess agonist/antagonist activity for nuclear receptors (e.g., ER, AR, TR).
  • Validation : Compare predictions with in vitro reporter gene assays (e.g., ER-CALUX) at 0.1–10 µM concentrations .

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